9-Anthracenepropionic acid

Description

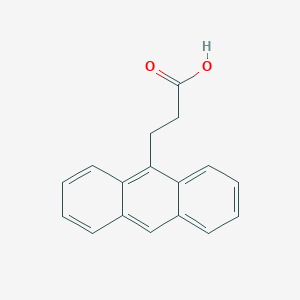

Structure

3D Structure

Properties

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Anthracenepropionic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and experimental applications of 9-Anthracenepropionic acid (9-APA). 9-APA is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative that is widely utilized as a molecular probe in various chemical and biological studies.[1] Its utility stems from the distinct fluorescent properties of the anthracene moiety, which is sensitive to the local environment, making it a valuable tool for investigating molecular structures and their surroundings.[1]

Chemical Identity and Physical Properties

This compound is characterized by a propanoic acid group attached to the 9-position of an anthracene core. This structure imparts a dual nature to the molecule; the anthracene core is hydrophobic, while the carboxylic acid group introduces polarity, allowing for a range of chemical reactions.[1]

Table 1: Core Chemical and Physical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₂ | PubChem[2] |

| Molecular Weight | 250.29 g/mol | PubChem[2] |

| IUPAC Name | 3-(anthracen-9-yl)propanoic acid | PubChem[2] |

| CAS Number | 41034-83-7 | PubChem[2] |

| InChI | InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | PubChem[2] |

| InChIKey | BDGMYCZUEIGHJH-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | PubChem |

| Appearance | Yellow powder | Alfa Aesar MSDS[3] |

| Vapor Pressure | 0.00000022 mmHg | Haz-Map[3] |

Spectroscopic and Analytical Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation | Source |

| 250 | [M]+ (Molecular Ion) | PubChem[2] |

| 192 | [M - COOH - H]+ | PubChem[2] |

| 191 | [M - COOH]+ | PubChem[2] |

| 172 | Fragment | PubChem[2] |

Table 3: Key Infrared (IR) Spectroscopy Peaks for 9-Anthracenecarboxylic Acid *

| Wavenumber (cm⁻¹) | Functional Group | Description | Source |

| ~3000 | O-H | Carboxylic acid, broad | NIST[4] |

| ~1700 | C=O | Carboxylic acid, strong | NIST[4] |

| ~1600, ~1450 | C=C | Aromatic ring stretch | NIST[4] |

| ~1250 | C-O | Carboxylic acid stretch | NIST[4] |

*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.

Table 4: NMR Spectroscopy Data for 9-Anthracenecarboxylic Acid *

| Nucleus | Chemical Shift (ppm) | Description | Source |

| ¹H NMR | 7.5-8.5 | Aromatic protons | ChemicalBook[5] |

| ~11-13 | Carboxylic acid proton | ChemicalBook[5] | |

| ¹³C NMR | 125-135 | Aromatic carbons | ChemicalBook[6] |

| ~170 | Carbonyl carbon | ChemicalBook[6] |

*Data for the closely related 9-Anthracenecarboxylic acid is provided as a reference.

Experimental Protocols

Synthesis of Anthracene Carboxylic Acids

While a specific protocol for this compound is not detailed in the provided results, a general method for the synthesis of a related compound, 9-Anthracenecarboxylic acid, from 9-Anthracenealdehyde is available and provides a relevant synthetic strategy.[7]

Objective: To synthesize 9-Anthracenecarboxylic acid via oxidation of 9-Anthracenealdehyde.

Materials:

-

9-Anthracenealdehyde

-

Isopropanol

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate

-

Sodium chlorite

-

Aqueous solutions for reagents

Procedure:

-

Charge a reaction vessel with 100g of 9-anthracenealdehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[7]

-

While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water to the reaction mixture.[7]

-

Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30 °C.[7]

-

After the addition is complete, continue stirring the reaction at room temperature for 2 hours.[7]

-

Following the reaction, evaporate the solvent.

-

Adjust the pH of the remaining mixture to 1-5.

-

Extract the product with an organic solvent.

-

Evaporate the organic phase to yield 9-Anthracenecarboxylic acid.[7]

This method is reported to produce a high-purity product ( >99%) with fewer by-products and under mild reaction conditions.[7]

Analytical Characterization Protocol

Objective: To confirm the identity and purity of synthesized this compound.

Methodology - High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Instrumentation: Utilize an HPLC system equipped with a fluorescence detector.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Set the fluorescence detector to an excitation wavelength (λex) of ~365 nm and an emission wavelength (λem) of ~410 nm.[8]

-

-

Analysis: Inject the sample and compare the retention time and peak area to the standard to determine purity and concentration. This method is highly sensitive, with detection limits in the picomole range.[8]

Chemical Reactivity and Applications

Photolability and Photo-oxidation

A significant chemical property of this compound is its photolability, primarily driven by photo-oxidation.[1] Upon excitation by UV light, the anthracene moiety can transition to an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can subsequently attack the electron-rich anthracene core of another 9-APA molecule, leading to the formation of an unstable endoperoxide. This intermediate can further decompose to various oxidation products, such as the corresponding anthraquinone derivative.[1]

Caption: Photo-oxidation pathway of this compound.

Application as a Fluorescent Probe

The fluorescence of the anthracene core is highly sensitive to its local environment, including polarity, viscosity, and the presence of quenching agents.[1] This property makes 9-APA an excellent fluorescent probe for studying complex systems. For example, it has been used to investigate the sorption of xenobiotics in soil and as a fluorescent marker to study biological membranes.[1] Its ionic nature allows it to anchor at the lipid/water interface of membranes, providing a tool to probe this specific cellular environment.[1]

Caption: Experimental workflow for using 9-APA as a fluorescent probe.

Covalent Grafting and Derivatization

The carboxylic acid group of 9-APA is a versatile handle for chemical reactions, such as esterification and amidation.[1] This allows for the covalent attachment of 9-APA to other molecules, particularly biomolecules, to create fluorescently labeled conjugates. A common method involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This ester can then readily react with primary amines (e.g., lysine residues in proteins) to form a stable amide bond, effectively tagging the protein with a fluorescent probe.[1]

Caption: General scheme for the esterification of this compound.

References

- 1. This compound [benchchem.com]

- 2. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 5. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR spectrum [chemicalbook.com]

- 6. 9-Anthracenecarboxylic acid(723-62-6) 13C NMR [m.chemicalbook.com]

- 7. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Fluorescence Mechanism of 9-Anthracenepropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenepropionic acid (9-AP) is a fluorescent molecule widely utilized in various scientific disciplines, including drug development, materials science, and biological research. Its utility stems from the strong, environmentally sensitive fluorescence originating from its anthracene core. This guide provides an in-depth exploration of the fundamental photophysical processes governing the fluorescence of 9-AP, the key factors that modulate its emission, and standardized protocols for its characterization. Understanding these principles is critical for the effective application of 9-AP as a fluorescent probe, label, or structural motif in advanced research.

The Fundamental Fluorescence Mechanism

The fluorescence of this compound is an intrinsic property of its rigid, planar anthracene ring system. The process is governed by the absorption and subsequent emission of photons, a phenomenon best described by the Jablonski energy diagram.

-

Excitation: The process begins when the molecule absorbs a photon of light (typically in the UV range), promoting a π-electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).

-

Vibrational Relaxation: Following excitation, the molecule is often in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs in picoseconds.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the energy difference being known as the Stokes shift.

This entire process is cyclical and can be repeated many times, making 9-AP a robust fluorophore for detection and imaging applications.

Photophysical Properties

The fluorescence of 9-AP is characterized by several key quantitative parameters. While specific data for this compound is not extensively published, the properties of the structurally analogous Anthracene-9-carboxylic acid (ANCA) provide a reliable proxy for its expected behavior.

| Parameter | Value | Conditions | Reference |

| Excitation Maxima (λex) | ~330-390 nm | Solvent Dependent | [1] |

| Emission Maxima (λem) | ~400-470 nm | Solvent Dependent | [1] |

| Fluorescence Lifetime (τf) | 3.66 ns | Ethanol | [1] |

| Quantum Yield (Φf) | Variable | Highly dependent on solvent, pH, and concentration | [1] |

Factors Influencing Fluorescence Mechanism

The fluorescence emission of 9-AP is not static; it is highly sensitive to its local environment. These sensitivities are crucial for its application as a molecular probe.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the energy levels of the excited state. Polar solvents can stabilize the more polar excited state of the anthracene ring, leading to a decrease in the energy gap between the S₁ and S₀ states. This results in a red shift (a shift to longer wavelengths) in the emission spectrum.

The spectroscopic properties of the related compound ANCA in various solvents are summarized below, illustrating this trend.

| Solvent | Absorption Max (nm) | Emission Max (cm⁻¹) | Stokes Shift (cm⁻¹) |

| Water | 333, 345, 364, 383 | 24448 | 3100 |

| Methanol | 348, 366, 385 | 24095 | 4690 |

| Ethanol | 349, 367, 386 | 23865 | 4860 |

| Acetonitrile | 348, 366, 385 | 23363 | 5420 |

| Dioxane | 350, 368, 387 | 22470 | 6120 |

| Data adapted from studies on Anthracene-9-carboxylic acid (ANCA)[1]. |

pH and Acid-Base Equilibrium

The propionic acid side chain of 9-AP contains a carboxylic acid group, which can exist in a protonated (neutral) or deprotonated (anionic) state depending on the pH of the medium. This equilibrium directly impacts the electronic properties of the fluorophore, and thus its fluorescence. The anionic form often exhibits different spectral characteristics compared to the neutral form due to the change in electron density and its influence on the anthracene π-system.

Concentration Effects and Dimerization

At higher concentrations, the planar anthracene rings of 9-AP molecules can stack on top of each other through π-π interactions, forming non-fluorescent ground-state dimers or aggregates. This process, known as static quenching, leads to a decrease in the overall fluorescence intensity. In some cases, an excited monomer can interact with a ground-state monomer to form an excited-state dimer, or "excimer," which has its own characteristic, broad, red-shifted emission.[1]

Experimental Protocols

General Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission spectrum of 9-AP.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 9-AP in a spectroscopic-grade solvent (e.g., ethanol). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Solvent Blank: Record the emission spectrum of the pure solvent to identify and subtract any background signals, such as Raman scatter.

-

Excitation: Set the excitation monochromator to the desired wavelength (e.g., 365 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected emission of 9-AP (e.g., 380 nm to 600 nm).

-

Data Correction: Apply instrument-specific correction factors to the raw data to obtain the corrected fluorescence spectrum.

Determination of Relative Fluorescence Quantum Yield (Φf)

Objective: To determine the fluorescence quantum yield of 9-AP relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φst) and whose absorption/emission profile overlaps with 9-AP (e.g., quinine sulfate in 0.1 M H₂SO₄, Φst = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φst ≈ 0.95).

-

Solution Preparation: Prepare a series of five to six dilute solutions of both the 9-AP sample (x) and the standard (st) in the same solvent. The absorbances at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance (A) of each solution at the selected excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the 9-AP sample and the standard.

-

Determine the slope (Gradient) of the resulting straight lines for both plots.

-

-

Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φst * (Gradientx / Gradientst) * (nx² / nst²)

Where n is the refractive index of the solvent used for the sample (x) and the standard (st). If the same solvent is used, the refractive index term cancels out.

Applications in Drug Development and Research

The sensitivity of 9-AP's fluorescence to its environment makes it a powerful tool:

-

Fluorescent Probes: It can be used to probe the microenvironment of systems like micelles, liposomes, and polymer matrices used in drug delivery. Changes in its fluorescence can report on properties like local polarity or viscosity.

-

Bioconjugation: The carboxylic acid group allows for covalent attachment of 9-AP to biomolecules, such as proteins or peptides. This creates fluorescently labeled conjugates for use in binding assays and imaging.

-

Precursor for Functional Materials: 9-AP serves as a key building block for synthesizing more complex, light-responsive materials and supramolecular assemblies for advanced applications.

References

Spectroscopic data for 9-Anthracenepropionic acid (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 9-Anthracenepropionic acid, a fluorescent probe with applications in various scientific domains. The document details its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, outlines comprehensive experimental protocols for their measurement, and illustrates the fundamental photophysical processes involved.

Spectroscopic Data

The spectroscopic properties of this compound are significantly influenced by the solvent environment due to solvatochromic effects. While specific data for this compound is not extensively available, the data for the structurally analogous compound, 9-Anthracenecarboxylic acid (ANCA), provides a reliable reference. The primary difference, a propionic versus a carboxylic acid side chain, is expected to have a minimal impact on the electronic transitions of the anthracene core.

UV-Vis Absorption and Fluorescence Emission Data

The following table summarizes the UV-Vis absorption maxima (λabs), molar absorptivity (log ε), and fluorescence emission maxima (λem) for 9-Anthracenecarboxylic acid in a range of solvents. These values are indicative of the expected spectroscopic behavior of this compound.

| Solvent | λabs (nm) | log ε | λem (nm) |

| Water | 333, 345, 363, 383 | 4.47, 4.46, 4.66, 4.44 | 448 |

| Methanol | 329, 346, 362, 381 | 4.48, 4.74, 4.87, 4.44 | 446 |

| Ethanol | 330, 347, 363, 383 | 4.46, 4.73, 4.87, 4.43 | 445 |

| Isopropyl alcohol | 332, 348, 364, 384 | 4.04, 4.30, 4.48, 4.14 | 440 |

| Acetonitrile | 328, 345, 361, 381 | 4.49, 4.76, 4.90, 4.45 | 438 |

| Dimethyl sulfoxide (DMSO) | 345, 361, 379, 393 | 4.48, 4.63, 4.58, 4.42 | 451 |

| Chloroform | 331, 347, 363, 383 | 4.39, 4.64, 4.77, 4.38 | 435 |

| Ethyl acetate | 328, 345, 361, 381 | 3.39, 3.65, 3.77, 3.38 | 432 |

| Cyclohexane | 328, 345, 361, 381 | 3.39, 3.65, 3.77, 3.38 | 428 |

| n-Heptane | 327, 344, 360, 380 | 3.48, 3.74, 3.86, 3.47 | 427 |

Data sourced from studies on 9-Anthracenecarboxylic acid, which is expected to exhibit similar spectroscopic behavior.[1]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For anthracene and its derivatives, the quantum yield is highly dependent on the molecular structure and the solvent. Unsubstituted anthracene has a fluorescence quantum yield of approximately 0.27 in ethanol.[2] For many 9,10-disubstituted anthracene derivatives, the quantum yield can be significantly higher, often exceeding 0.9 in solution.[1] The quantum yield of this compound is expected to be in the range of other 9-substituted anthracenes and can be determined experimentally using a reference standard.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the spectroscopic properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solutions of known concentration (prepared as in section 2.1)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, set the excitation wavelength to one of the absorption maxima (e.g., 365 nm) and scan a range of emission wavelengths (e.g., 380-600 nm).

-

To obtain the excitation spectrum, set the emission wavelength to the determined emission maximum and scan a range of excitation wavelengths (e.g., 300-400 nm). The excitation spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard (e.g., quinine sulfate) with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,ref * (msample / mref) * (η2sample / η2ref)

where:

-

Φf,ref is the quantum yield of the reference.

-

msample and mref are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

ηsample and ηref are the refractive indices of the solvents used for the sample and the reference, respectively.

-

-

Photophysical Pathway

The interaction of this compound with light involves a series of photophysical processes. These can be visualized as a sequence of events from the absorption of a photon to the emission of fluorescence.

References

An In-depth Technical Guide to the Solubility of 9-Anthracenepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Anthracenepropionic acid (9-APA). Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information and detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₄O₂, is a fluorescent aromatic carboxylic acid.[1] Its anthracene core imparts distinct photophysical properties, making it a valuable molecule in various research applications, including fluorescence probing and as a building block in the synthesis of novel materials. Understanding its solubility is critical for its effective use in solution-based studies, formulation development, and biological assays.

Qualitative Solubility Profile

Based on available safety data sheets and chemical database information, this compound exhibits a solubility profile typical of a moderately large, nonpolar molecule with a polar functional group. It is generally described as insoluble in water and soluble in various organic solvents. The propionic acid side chain introduces a degree of polarity, but the large, hydrophobic anthracene ring system dominates its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic anthracene core limits solubility in highly polar, hydrogen-bonding solvents like water. Solubility is expected to be slightly better in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can solvate both the nonpolar anthracene ring and the polar carboxylic acid group effectively. |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The nonpolar nature of these solvents allows for favorable interactions with the large aromatic system of 9-APA. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, 9-APA will be deprotonated by aqueous bases to form a more soluble carboxylate salt.[2][3][4][5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | In acidic solutions, the carboxylic acid group remains protonated, and the compound retains its overall nonpolar character, leading to low aqueous solubility.[2][3][4][5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental methods are required. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method.[6][7][8][9]

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[7][9] Equilibrium is reached when the concentration of the dissolved compound in the supernatant does not change over time.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6][7]

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique like HPLC-UV or UV-Vis spectroscopy.[6][10][11]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

High-Performance Liquid Chromatography with Ultraviolet detection is a precise method for quantifying the concentration of dissolved this compound.[10][11][12]

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for 9-APA. Plot a calibration curve of peak area versus concentration.[10]

-

Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment into the HPLC system under the same conditions.

-

Concentration Determination: Determine the concentration of 9-APA in the sample by interpolating its peak area on the calibration curve.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the quantitative solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scribd.com [scribd.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthracenepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenepropionic acid (9-AP) is a fluorescent probe of significant interest in various scientific domains, including drug development and biomedical research. Its anthracene moiety confers intrinsic fluorescence, making it a valuable tool for elucidating molecular interactions, tracking cellular processes, and developing novel diagnostic and therapeutic agents. A critical parameter governing the utility of any fluorescent molecule is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Factors Influencing the Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of 9-AP is not an immutable constant but is highly sensitive to its molecular environment. Researchers must consider these factors when designing experiments and interpreting results. Key influencing factors for anthracene derivatives include:

-

Solvent Polarity and Viscosity: The polarity of the solvent can significantly impact the energy levels of the excited state and the efficiency of non-radiative decay pathways. In many aromatic compounds, increasing solvent polarity can lead to a decrease in quantum yield. Solvent viscosity can also play a role by restricting molecular vibrations and rotations that can contribute to non-radiative decay, sometimes leading to an increase in fluorescence intensity.

-

pH: The propionic acid moiety of 9-AP contains a carboxylic acid group, which can exist in its protonated or deprotonated form depending on the pH of the medium. The protonation state can alter the electronic properties of the anthracene core and, consequently, its fluorescence quantum yield.[1]

-

Concentration (Self-Quenching): At high concentrations, fluorescent molecules can interact with each other in the excited state, leading to a phenomenon known as self-quenching or concentration quenching. This process provides a non-radiative pathway for de-excitation, thereby reducing the fluorescence quantum yield.

-

Presence of Quenchers: Various molecules, such as dissolved oxygen, heavy atoms, and electron-donating or -accepting species, can act as quenchers of fluorescence. These quenchers interact with the excited state of the fluorophore and promote non-radiative decay.

-

Temperature: Temperature can influence the rates of both radiative and non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increase in the efficiency of non-radiative pathways.

Quantitative Data on Fluorescence Quantum Yield

As previously noted, specific, experimentally determined fluorescence quantum yield values for this compound across a range of solvents are not widely reported in the literature. Therefore, this section provides a template for researchers to systematically record their own data. By following the detailed experimental protocol provided in the subsequent section, users of this guide can populate this table with their own findings, contributing to a more comprehensive understanding of this important fluorophore.

| Solvent | Refractive Index (η) at 20°C | Standard Used | Standard's Quantum Yield (Φf_std) | Excitation Wavelength (nm) | Measured Quantum Yield of 9-AP (Φf_sample) |

| e.g., Ethanol | 1.361 | Anthracene | 0.27[2] | 355 | |

| e.g., Cyclohexane | 1.426 | Anthracene | 0.36[2] | 355 | |

| e.g., Methanol | 1.329 | Quinine Sulfate | 0.54 | 350 | |

| e.g., Water (pH 7.4) | 1.333 | Quinine Sulfate | 0.54 | 350 | |

Note: The selection of an appropriate standard is crucial and should be based on the spectral overlap with the sample and the solvent used. Anthracene and quinine sulfate are common standards for the UV-Visible region.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

Principle

For dilute solutions (absorbance < 0.1) at a given excitation wavelength, the fluorescence quantum yield of a sample (Φf_sample) can be calculated relative to a standard (Φf_std) using the following equation:

Φf_sample = Φf_std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Materials and Instrumentation

-

Spectrofluorometer: Capable of measuring corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

This compound (9-AP): High purity.

-

Fluorescence Standard: e.g., Anthracene or Quinine Sulfate (spectroscopic grade).

-

Solvents: Spectroscopic grade, appropriate for dissolving both the sample and the standard.

Step-by-Step Procedure

-

Standard Selection: Choose a fluorescence standard that has a known and stable quantum yield, absorbs and emits in a similar spectral region as 9-AP, and is soluble in the same solvent.

-

Solvent Selection: Use a spectroscopic grade solvent that is transparent at the excitation and emission wavelengths of both the sample and the standard.

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of 9-AP of a known concentration (e.g., 10⁻⁴ M).

-

Accurately prepare a stock solution of the chosen standard of a known concentration (e.g., 10⁻⁵ M).

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both 9-AP and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each working solution of both 9-AP and the standard.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the corrected fluorescence emission spectrum for each working solution of both 9-AP and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the fluorescence spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the 9-AP and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of 9-AP using the following equation, which is derived from the principle mentioned earlier and uses the gradients from the plots:

Φf_sample = Φf_std * (Gradsample / Gradstd) * (η2sample / η2std)

-

Mandatory Visualizations

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationship of Factors Affecting Quantum Yield

Caption: Factors influencing the fluorescence quantum yield of 9-AP.

Conclusion

While the precise fluorescence quantum yield of this compound is dependent on its environment, this guide provides the necessary framework for researchers to both understand the influential factors and to experimentally determine this crucial parameter. The detailed protocol for relative quantum yield measurement, coupled with the provided data table template and workflow diagrams, empowers scientists in drug development and other research fields to accurately characterize 9-AP for their specific applications. A thorough understanding and quantification of the fluorescence quantum yield will ultimately lead to more robust and reproducible results when utilizing this compound as a fluorescent probe.

References

Photostability of 9-Anthracenepropionic acid under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of 9-Anthracenepropionic acid under various experimental conditions. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its close structural analog, anthracene-9-carboxylic acid, to provide a substantive understanding of its photochemical behavior. This document outlines key photochemical reactions, presents available quantitative data, details experimental protocols for photostability testing, and illustrates relevant pathways and workflows.

Introduction to the Photochemistry of this compound

This compound, like other 9-substituted anthracene derivatives, is susceptible to photodegradation through several mechanisms. The primary photochemical reactions initiated by the absorption of UV radiation include photodimerization and photooxidation.[1] The substitution at the 9-position influences the steric and electronic factors that govern the rates and products of these reactions.

Photodimerization: Upon excitation, two molecules of this compound can undergo a [4π+4π] cycloaddition to form a dimer. This process can lead to different regioisomers, primarily the head-to-head and head-to-tail cycloadducts. The formation of these dimers results in the loss of the characteristic anthracene absorption and fluorescence.

Photooxidation: In the presence of oxygen, excited this compound can lead to the formation of photo-oxidation products. A common degradation product for many anthracene derivatives is the corresponding anthraquinone.[1] This process can significantly alter the chemical and physical properties of the compound.

Quantitative Photostability Data

The following table summarizes the photostability data for anthracene-9-carboxylic acid, which can be used as a surrogate for estimating the photostability of this compound.

| Compound | Solvent/Medium | Observed Photodegradation | Degradation Product(s) Identified | First-Order Degradation Rate Constant (k) | Activation Energy (Ea) | Reference |

| Anthracene-9-carboxylic acid (ANCA) | Most organic solvents | Photostable | - | Not applicable | Not applicable | [1] |

| Anthracene-9-carboxylic acid (ANCA) | Aqueous media (various pHs) | Photolabile | Anthraquinone (via head-to-head dimer) | Dependent on medium | ~3.2 kJ/mol | [1] |

| Anthracene-9-carboxylic acid (ANCA) | CTAB micelles | Enhanced photodegradation | Anthraquinone | Markedly enhanced | Not specified | [1] |

Note: The provided data is for anthracene-9-carboxylic acid and should be used as an estimation for this compound with caution. Experimental verification for this compound is highly recommended.

Experimental Protocols for Photostability Testing

The following protocols are based on the ICH Q1B guidelines for photostability testing of new drug substances and products. They provide a systematic approach to evaluating the photostability of a compound like this compound.

Materials and Equipment

-

Light Source: A light source capable of emitting both UV and visible light, such as a xenon arc lamp or a metal halide lamp, compliant with ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Photostability Chamber: A temperature and humidity-controlled chamber equipped with the specified light source.

-

Quartz Cells/Containers: For solution-state studies, use quartz cells that are transparent to UV radiation.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis Spectrophotometer, Mass Spectrometer (MS) for product identification.

-

Chemicals: this compound, solvents of appropriate purity (e.g., acetonitrile, water, methanol), and reference standards.

Sample Preparation

-

Solid State: Spread a thin layer of the solid this compound in a suitable container (e.g., petri dish) to ensure uniform exposure to the light source.

-

Solution State: Prepare a solution of known concentration of this compound in the desired solvent(s). The choice of solvent can significantly impact photostability.

Experimental Procedure

-

Initial Analysis: Before light exposure, analyze the initial samples (both solid and solution) for appearance, purity (by HPLC), and UV-Vis absorption spectrum. This will serve as the baseline (t=0).

-

Control Samples: Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) but are stored under the same temperature and humidity conditions as the exposed samples. This helps to distinguish between photodegradation and thermal degradation.

-

Light Exposure: Place the samples and controls in the photostability chamber. Expose the samples to the light source for a specified duration as per ICH Q1B guidelines.

-

Intermediate and Final Analysis: At appropriate time intervals and at the end of the exposure period, withdraw samples and analyze them for any changes in physical appearance, purity (assay for the parent compound and detection of degradation products by HPLC), and UV-Vis spectrum.

-

Degradation Product Identification: If significant degradation is observed, collect the degradation products and identify their structures using techniques like LC-MS/MS and NMR.

Visualizing Photostability Assessment and Degradation Pathways

Experimental Workflow for Photostability Testing

The following diagram illustrates the general workflow for assessing the photostability of a chemical compound according to established guidelines.

Caption: Experimental workflow for photostability assessment.

Potential Photodegradation Pathways of this compound

Based on the known photochemistry of 9-substituted anthracenes, the following diagram illustrates the likely photodegradation pathways for this compound.

Caption: Potential photodegradation pathways for this compound.

Conclusion

The photostability of this compound is a critical parameter for its application in research and drug development. While direct quantitative data is scarce, the behavior of its close analog, anthracene-9-carboxylic acid, suggests that it is likely stable in most organic solvents but susceptible to photodegradation in aqueous media, particularly in the presence of oxygen. The primary degradation pathways are expected to be photodimerization and photooxidation, leading to the formation of dimers and anthraquinone derivatives, respectively. For a definitive assessment of its photostability, it is imperative to conduct experimental studies following standardized protocols such as those outlined in the ICH Q1B guidelines.

References

9-Anthracenepropionic Acid (CAS No. 41034-83-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Anthracenepropionic acid, a fluorescent polycyclic aromatic hydrocarbon derivative. It covers its physicochemical properties, detailed synthesis and purification protocols, and its applications as a fluorescent probe in biological research.

Physicochemical Properties

This compound, also known as 3-(anthracen-9-yl)propanoic acid, is a derivative of anthracene, a three-ring aromatic hydrocarbon.[1] The addition of a propionic acid functional group at the 9-position imparts specific chemical and physical characteristics that distinguish it from its parent compound. The presence of the carboxylic acid group introduces polarity and allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile molecule for various research applications.[1] While the anthracene core is hydrophobic, the carboxylic acid moiety provides a degree of hydrophilicity.[1]

| Property | Value | Source |

| CAS Number | 41034-83-7 | [2] |

| Molecular Formula | C₁₇H₁₄O₂ | [2] |

| Molecular Weight | 250.29 g/mol | PubChem |

| Melting Point | 193-197 °C | ChemBK |

| Appearance | Powder | Sigma-Aldrich |

| UV-Vis Absorption (λmax) | 254 nm, with additional bands at 330, 347, 365, and 384 nm (for Anthracene-9-carboxylic acid in ethanol) | [1] |

| Fluorescence Emission | Broad fluorescence around 470 nm in aprotic solvents (for Anthracene-9-carboxylic acid) | [1] |

| pKa | Approximately 4-5 (typical for carboxylic acids) | General Chemistry Principles |

Synthesis and Purification

The primary and most effective method for the synthesis of this compound is the malonic ester synthesis .[3][4] This versatile reaction allows for the formation of a carboxylic acid from an alkyl halide.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the synthesis of this compound starting from 9-(chloromethyl)anthracene and diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

9-(chloromethyl)anthracene

-

Diethyl ether

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Aqueous Hydrochloric Acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic synthesis glassware (round-bottom flasks, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.[4][5][6]

-

Alkylation: Dissolve 9-(chloromethyl)anthracene in a minimal amount of a suitable solvent like diethyl ether. Add this solution dropwise to the freshly prepared diethyl malonate enolate solution. The enolate acts as a nucleophile, attacking the electrophilic carbon of 9-(chloromethyl)anthracene in an SN2 reaction to form diethyl 2-(anthracen-9-ylmethyl)malonate.[5][6] Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Saponification (Ester Hydrolysis): After the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux. The hydroxide ions will hydrolyze the two ester groups of the substituted malonic ester to carboxylate salts.[5][7]

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then acidify it by the slow addition of aqueous hydrochloric acid until the solution is acidic to litmus paper. The acidification protonates the carboxylate groups to form a β-dicarboxylic acid. Upon gentle heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield this compound.[5][7]

-

Work-up and Isolation: Extract the crude product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8][9] The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, acetic acid, or a mixture of solvents)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair for recrystallization.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of pure crystals.[8][9] The cooling process can be further enhanced by placing the flask in an ice bath.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

-

Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator to remove all traces of the solvent.

Applications in Research

The intrinsic fluorescence of the anthracene moiety makes this compound a valuable tool in various scientific disciplines, particularly as a fluorescent probe to study biological systems.[1]

Experimental Protocol: Use as a Fluorescent Probe for Lipid Membranes

This protocol provides a general framework for using this compound to study the properties of lipid bilayers, such as fluidity and phase transitions. The hydrophobic anthracene group partitions into the nonpolar region of the membrane, while the polar carboxylic acid group can be located at the interface.

Materials:

-

This compound stock solution (in a suitable organic solvent like ethanol or DMSO)

-

Liposomes or model membranes (e.g., prepared from phosphatidylcholine)

-

Buffer solution (e.g., PBS)

-

Fluorometer

Procedure:

-

Probe Incorporation: Add a small aliquot of the this compound stock solution to the liposome suspension while vortexing to ensure even distribution. The final concentration of the probe should be low enough to avoid self-quenching.

-

Incubation: Incubate the mixture for a period to allow the probe to partition into the lipid bilayers. The incubation time and temperature may need to be optimized.

-

Fluorescence Measurements:

-

Emission Spectra: Excite the sample at a wavelength corresponding to the absorption maximum of the anthracene moiety (around 360-380 nm) and record the fluorescence emission spectrum. Changes in the spectral shape, position of the emission maximum, and fluorescence intensity can provide information about the polarity and viscosity of the probe's microenvironment within the membrane.[10]

-

Fluorescence Anisotropy/Polarization: Measure the fluorescence anisotropy or polarization of the incorporated probe. Changes in these parameters can be related to the rotational mobility of the probe, which in turn reflects the fluidity of the lipid bilayer.

-

Temperature-Dependent Studies: Perform fluorescence measurements over a range of temperatures to study phase transitions in the lipid membrane.

-

Experimental Protocol: Protein Interaction Studies via Fluorescence Quenching

Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins.[11][12] If the protein contains tryptophan residues, their intrinsic fluorescence can be quenched upon binding of a ligand. Alternatively, the fluorescence of a probe like this compound can be quenched upon interaction with a protein.

Materials:

-

This compound solution of known concentration

-

Protein solution of known concentration in a suitable buffer

-

Fluorometer

Procedure:

-

Fluorescence Spectrum of the Probe: Record the fluorescence emission spectrum of the this compound solution in the absence of the protein.

-

Titration: Sequentially add small aliquots of the protein solution to the this compound solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Data Analysis:

-

Monitor the decrease in the fluorescence intensity of this compound as a function of the protein concentration.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and gain insights into the binding mechanism (static vs. dynamic quenching).

-

If binding occurs, the data can be further analyzed to determine the binding constant (Ka) and the number of binding sites (n).[13]

-

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature to suggest that this compound is directly involved in or modulates any particular biological signaling pathways. Its primary utility in a biological context is as a fluorescent probe to study the biophysical properties of membranes and molecular interactions.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the malonic ester synthesis of this compound.

Caption: Workflow for the malonic ester synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. This compound [benchchem.com]

- 2. This compound | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Uptake of n-(9-anthroyloxy) fatty acid fluorescent probes into lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of 9-Anthracenepropionic Acid for Specific Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthracenepropionic acid (9-APA) is a versatile fluorescent molecule whose derivatives are increasingly utilized as powerful tools in a wide array of scientific disciplines. The inherent photophysical properties of the anthracene core, characterized by strong blue fluorescence, make it an ideal fluorophore for developing sensitive probes.[1] This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on its applications in biological research and drug discovery. We will delve into the core principles of 9-APA derivatization, provide detailed experimental protocols for key reactions, present quantitative data on the performance of its derivatives, and illustrate their application in complex biological systems.

Introduction to this compound and its Derivatives

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon.[2] Its structure consists of an anthracene moiety linked to a propionic acid group, which provides a reactive handle for covalent attachment to other molecules. The anthracene group serves as a robust fluorophore, while the carboxylic acid functionality allows for a variety of chemical modifications, most notably the formation of amide bonds with primary amines.[2]

The primary application of 9-APA derivatization lies in the creation of fluorescent probes for the sensitive detection and quantification of biomolecules. By converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, 9-APA can be efficiently conjugated to proteins, peptides, and other amine-containing molecules. The resulting fluorescently labeled molecules are invaluable for a range of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within living cells.[3]

-

Flow Cytometry: Quantifying cell populations based on the expression of cell surface markers.

-

Immunoassays: Developing sensitive detection methods for antigens and antibodies.

-

Receptor Binding Assays: Studying the interaction of ligands with their receptors, particularly G-protein coupled receptors (GPCRs).[4]

-

Enzyme Assays: Monitoring enzyme activity by detecting the modification of a fluorescently labeled substrate.

Derivatization Chemistry of this compound

The most common and versatile method for derivatizing this compound for bioconjugation is the activation of its carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).[5]

The EDC/NHS chemistry proceeds in two steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 9-APA to form a highly reactive O-acylisourea intermediate.[5]

-

Formation of the NHS Ester: The O-acylisourea intermediate readily reacts with NHS to form the more stable amine-reactive NHS ester. This two-step process is often performed in a single pot.[6]

The resulting this compound NHS ester can then be reacted with primary amines on target biomolecules to form stable amide bonds.

Experimental Protocols

Synthesis of this compound N-hydroxysuccinimide (NHS) Ester

This protocol describes a general method for the synthesis of this compound NHS ester using EDC and NHS.

Materials:

-

This compound (9-APA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas

-

Glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add N-hydroxysuccinimide (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

In a separate flask, dissolve EDC (1.2 equivalents) in anhydrous DMF.

-

Slowly add the EDC solution to the 9-APA/NHS mixture dropwise over 30 minutes at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then triturated with anhydrous diethyl ether to precipitate the NHS ester.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Note: The synthesized NHS ester should be stored under desiccated conditions at -20°C to prevent hydrolysis.

Fluorescent Labeling of a Peptide with this compound NHS Ester

This protocol provides a general procedure for labeling a peptide with a primary amine (e.g., the N-terminus or a lysine side chain) with the synthesized 9-APA-NHS ester.

Materials:

-

Peptide with a primary amine

-

This compound NHS ester (9-APA-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

HPLC system for purification and analysis

Procedure:

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

-

Dissolve the 9-APA-NHS ester in a minimal amount of anhydrous DMF or DMSO. A 5-10 fold molar excess of the NHS ester over the peptide is typically used.

-

Slowly add the 9-APA-NHS solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Purify the labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Further purify the labeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and measure its concentration using the absorbance of the anthracene moiety.

Data Presentation

The performance of this compound derivatives as fluorescent probes is dependent on their photophysical properties. The following table summarizes key quantitative data for anthracene-based fluorophores. Note that the exact values for 9-APA derivatives may vary depending on the specific conjugate and the local environment.

| Property | Typical Value | Reference |

| Excitation Maximum (λex) | ~360-380 nm | |

| Emission Maximum (λem) | ~400-420 nm | |

| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.7 - 0.9 in non-polar solvents | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of a this compound-labeled peptide for use in a receptor binding assay.

References

- 1. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational biosensors reveal GPCR signalling from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. researchgate.net [researchgate.net]

Theoretical Calculations of 9-Anthracenepropionic Acid Electronic States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the electronic states of 9-Anthracenepropionic acid. The methodologies outlined herein are crucial for understanding the photophysical properties of this molecule, which is of significant interest in various research and development applications, including its use as a fluorescent probe.

Theoretical Calculations of Electronic States

The electronic states of this compound can be effectively investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic structure and excited state properties of aromatic molecules.

Computational Methodology

A typical computational workflow for determining the electronic states of this compound involves several key steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a 6-31G(d) basis set.

-

Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, provides a first approximation of the lowest excitation energy.

-

Excited State Calculations: To obtain more accurate information about the excited states, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations yield the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions (e.g., π-π*). For more complex systems or to achieve higher accuracy, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed, as has been done for similar anthracene derivatives.[1]

dot

Figure 1: Workflow for Theoretical Calculation of Electronic States.

Predicted Electronic Properties

| Parameter | Predicted Value Range | Method |

| HOMO Energy | -5.5 to -6.5 eV | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | -1.5 to -2.5 eV | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | DFT (e.g., B3LYP/6-31G(d)) |

| First Singlet Excitation Energy (S₁) | 3.0 to 4.0 eV | TD-DFT or CASPT2 |

| First Triplet Excitation Energy (T₁) | 1.5 to 2.5 eV | TD-DFT or CASPT2 |

| Singlet-Triplet Energy Gap (ΔEST) | 1.0 to 2.0 eV | TD-DFT or CASPT2 |

Experimental Protocols for Electronic State Characterization

The theoretical predictions can be validated and further explored through experimental spectroscopic techniques. The most common methods for characterizing the electronic states of fluorescent molecules are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of light by the molecule as a function of wavelength, providing information about the electronic transitions from the ground state to excited singlet states.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or acetonitrile). The solvent should be transparent in the spectral region of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 for optimal accuracy.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

dot

Figure 2: Experimental Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the light emitted from the molecule after it has been excited to a higher electronic state. It provides information about the fluorescence properties, including the emission spectrum and quantum yield.

Methodology for Fluorescence Quantum Yield Determination (Comparative Method):

-

Instrumentation: A spectrofluorometer is required.

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield (ΦR) and an absorption/emission profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4).

-

Sample Preparation:

-

Prepare a series of five to six dilute solutions of both the this compound (sample, S) and the reference standard (R) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

-

-

Measurement:

-

Record the absorption spectra for all prepared solutions.

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the reference absorb.

-

Record the fluorescence emission spectra for all solutions of the sample and the reference.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for each solution.

-

For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Determine the gradient (Grad) of the straight line for both the sample (GradS) and the reference (GradR).

-

Calculate the fluorescence quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × (GradS / GradR) × (ηS2 / ηR2) where η is the refractive index of the solvent used for the sample (S) and the reference (R). If the same solvent is used, the refractive index term cancels out.[2]

-

Potential Biological Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented in the available literature, its structural similarity to other biologically active molecules suggests potential areas of interaction. For instance, some anthracene derivatives have been investigated for their interactions with biological membranes and their potential as photosensitizers in photodynamic therapy.[3]

Propionic acid derivatives are also known to be involved in various metabolic pathways. It is conceivable that this compound could interact with enzymes or receptors involved in lipid metabolism or other signaling cascades. However, this remains a speculative area requiring further investigation.

A hypothetical signaling pathway could involve the molecule acting as a modulator of a receptor tyrosine kinase (RTK) pathway, a common target for drug development.

dot

Figure 3: Hypothetical Signaling Pathway Modulation.

Disclaimer: The quantitative data presented in this guide for this compound are predictive and based on studies of similar compounds. Experimental verification is essential for accurate characterization. The signaling pathway depicted is hypothetical and serves as an example of potential biological interactions.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with 9-Anthracenepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biochemical and cellular research fields, including enzyme activity assays, receptor binding studies, fluorescence microscopy, and high-throughput screening.[1][2] The covalent attachment of a fluorophore to a peptide allows for sensitive and non-radioactive detection of its localization, interaction, and processing.[1] 9-Anthracenepropionic acid is a fluorescent probe that can be conjugated to peptides to leverage its distinct spectral properties for such applications.

This document provides a detailed protocol for the covalent labeling of peptides with this compound. The most common and robust method for this conjugation is through the reaction of an activated form of the carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester, with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.[3][4] This results in the formation of a stable amide bond.[5]

Chemical Reaction Workflow